molecular formula C20H14N4O B11069401 4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide

4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B11069401
M. Wt: 326.4 g/mol
InChI Key: SQMKLHLUYLUQSQ-UHFFFAOYSA-N
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Description

4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to the pyrido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the use of 2-aminobenzimidazole and 4-cyanobenzaldehyde in the presence of a base such as triethylamine in a solvent like 1,4-dioxane . The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano and methyl groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The presence of the cyano and methyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further functionalization, while the phenyl group contributes to its stability and binding interactions .

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C20H14N4O/c1-13-15(11-21)19-23-17-9-5-6-10-18(17)24(19)12-16(13)20(25)22-14-7-3-2-4-8-14/h2-10,12H,1H3,(H,22,25)

InChI Key

SQMKLHLUYLUQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C=C1C(=O)NC4=CC=CC=C4)C#N

Origin of Product

United States

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